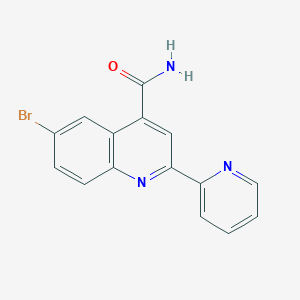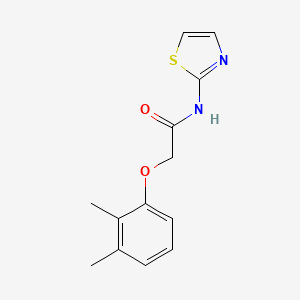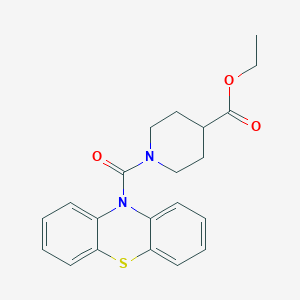![molecular formula C13H17NO2 B5794494 1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)
1-[(4-methylphenoxy)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methylphenoxy)acetyl]pyrrolidine, commonly known as MPAP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPAP is a pyrrolidine derivative that acts as a selective enhancer of the sigma-1 receptor, a protein that is involved in various physiological and pathological processes.
Mécanisme D'action
MPAP acts as a selective enhancer of the sigma-1 receptor, a protein that is widely distributed in the brain and other tissues. The sigma-1 receptor has been implicated in various physiological and pathological processes, including pain perception, mood regulation, and neurodegeneration. MPAP enhances the activity of the sigma-1 receptor, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects
MPAP has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of oxidative stress, and the inhibition of inflammation. MPAP has been found to increase the expression of BDNF and other neurotrophic factors, which may contribute to its neuroprotective effects. MPAP has also been shown to enhance the release of dopamine and other neurotransmitters, which may underlie its antidepressant and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
MPAP has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. MPAP is also relatively stable and can be easily synthesized in large quantities. However, MPAP has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on MPAP. One area of interest is the development of more potent and selective sigma-1 receptor enhancers based on the structure of MPAP. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and antidepressant effects of MPAP. Additionally, the potential therapeutic applications of MPAP in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, warrant further investigation.
Méthodes De Synthèse
The synthesis of MPAP involves the reaction of 4-methylphenol with acetic anhydride to produce 1-(4-methylphenoxy)acetate. This intermediate is then reacted with pyrrolidine in the presence of potassium carbonate to yield MPAP. The purity of MPAP can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
MPAP has been widely studied for its potential therapeutic applications, including its neuroprotective, antidepressant, and antipsychotic effects. MPAP has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the survival and growth of neurons. MPAP has also been found to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-4-6-12(7-5-11)16-10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZXCNBLVVTTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)benzoate](/img/structure/B5794432.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)




![1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5794474.png)


![methyl 4-chloro-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5794509.png)

![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)